Antifungal agent 22

Description

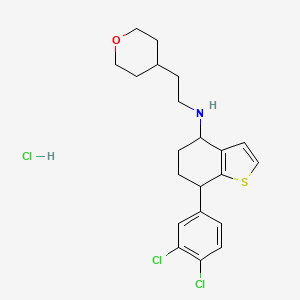

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26Cl3NOS |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

7-(3,4-dichlorophenyl)-N-[2-(oxan-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride |

InChI |

InChI=1S/C21H25Cl2NOS.ClH/c22-18-3-1-15(13-19(18)23)16-2-4-20(17-8-12-26-21(16)17)24-9-5-14-6-10-25-11-7-14;/h1,3,8,12-14,16,20,24H,2,4-7,9-11H2;1H |

InChI Key |

ZARZBTBMGXXGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1C3=CC(=C(C=C3)Cl)Cl)SC=C2)NCCC4CCOCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Synthesis of Antifungal Agent 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the urgent discovery of novel antifungal agents with new mechanisms of action. In response to this challenge, a promising new antifungal candidate, designated as compound 22h (and later as AB-22 ), was identified and optimized. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this potent, fast-acting fungicidal agent. The information herein is derived from the pivotal study by Choi et al. (2021) published in the Journal of Medicinal Chemistry.

Discovery of Antifungal Agent 22h

The discovery of antifungal agent 22h stemmed from a screening campaign of an in-house chemical library to identify novel antifungal scaffolds. Initial screening led to the identification of two hit compounds with moderate antifungal activities. A subsequent structure-activity relationship (SAR) study was undertaken to optimize the antifungal potency and drug-like properties of these initial hits. This optimization process involved systematic modifications of various structural components, including the aryl ring, alkyl chain, and methyl groups. Through this rigorous optimization, compound 22h , chemically named 2-amino-N-(2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethyl)pentanamide hydrochloride , emerged as the most promising candidate.[1]

Synthesis of Antifungal Agent 22h

The synthesis of compound 22h is a multi-step process. The detailed experimental protocol for its synthesis is outlined below.

Experimental Protocol: Synthesis of Compound 22h

The synthesis of 2-amino-N-(2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethyl)pentanamide hydrochloride (22h) involves a key amide coupling step between a commercially available or synthesized biphenyl ethylamine derivative and a protected amino acid, followed by deprotection.

Step 1: Synthesis of the Biphenyl Ethylamine Intermediate

The synthesis of the 2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine intermediate is a prerequisite. This can be achieved through various cross-coupling methods, such as a Suzuki coupling between a suitable boronic acid and a halo-phenethylamine derivative, followed by any necessary functional group manipulations.

Step 2: Amide Coupling

To a solution of 2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added an N-protected amino acid (e.g., Boc-L-norvaline). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt), is then added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

Step 3: Deprotection

The resulting N-protected intermediate is then subjected to deprotection. For a Boc-protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Step 4: Purification

The final compound, 22h, is purified by column chromatography on silica gel or by recrystallization to yield the desired product as a hydrochloride salt. The structure and purity are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Antifungal Activity

Compound 22h exhibits potent, broad-spectrum antifungal activity against a range of pathogenic fungi. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

Quantitative Data: Antifungal Activity of Compound 22h

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 1 |

| Candida glabrata | 2 |

| Candida krusei | 4 |

| Candida parapsilosis | 1 |

| Cryptococcus neoformans | 0.5 |

| Aspergillus fumigatus | 2 |

Table 1: Minimum Inhibitory Concentration (MIC) values of compound 22h against various fungal pathogens. Data extracted from Choi et al. (2021).[1]

Mechanism of Action

Studies into the mechanism of action of compound 22h have revealed that it disrupts the integrity of the fungal cell wall. This disruption is believed to be a key factor in its rapid fungicidal activity.

Signaling Pathway Disruption

Compound 22h has been shown to activate multiple cell wall integrity pathways in fungi. This suggests that the compound induces significant stress on the fungal cell wall, leading to a compensatory signaling cascade. The sustained activation of these pathways ultimately contributes to cell death.

References

An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 22 (AB-22)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 22, also designated as AB-22 and initially identified as compound 22h, is a novel vinyl sulfate compound demonstrating potent, fast-acting fungicidal activity against a broad spectrum of human fungal pathogens.[1] Developed in response to the rising challenge of antifungal resistance and the limited therapeutic arsenal, AB-22 presents a promising avenue for the treatment of both invasive and cutaneous mycoses. This technical guide delineates the core mechanism of action of AB-22, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Disruption of Fungal Cell Wall Integrity

The primary mechanism of action of this compound (AB-22) is the disruption of fungal cell wall integrity. This is not achieved by direct inhibition of cell wall synthesis enzymes, but rather through the simultaneous activation of multiple stress response signaling pathways that lead to cell wall stress and eventual lysis.[1]

Upon exposure to AB-22, fungal cells, including Candida albicans and Cryptococcus neoformans, exhibit significant morphological changes, such as distorted cellular shapes and detachment of the cytoplasm from the cell membrane.[2] At the molecular level, AB-22 triggers the activation of three key signaling cascades:

-

The Mpk1 Cell Wall Integrity (CWI) Pathway: AB-22 induces the phosphorylation of Mpk1, a key MAP kinase in the CWI pathway. This activation is a canonical response to cell wall stressors.[2]

-

The Calcineurin Pathway: The agent promotes the nuclear translocation of Crz1, a transcription factor downstream of the calcium-calcineurin signaling pathway. This pathway is crucial for fungal stress responses, including maintaining cell wall integrity.[2]

-

The Unfolded Protein Response (UPR) Pathway: AB-22 treatment leads to the activation of HXL1, indicating the induction of the UPR pathway. This suggests that the compound causes significant stress on the endoplasmic reticulum, which is tightly linked to cell wall biosynthesis and maintenance.[2]

The concurrent activation of these pathways indicates a multi-pronged assault on the fungal cell's ability to maintain its structural integrity, leading to a potent and rapid fungicidal effect.[1]

Data Presentation: Antifungal Activity

The in vitro antifungal activity of AB-22 has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Cryptococcus neoformans | H99 | 1 |

| Candida albicans | SC5314 | 2 |

| Candida glabrata | BG2 | 4 |

| Aspergillus fumigatus | af293 | 4 |

| Table 1: In vitro antifungal activity of this compound (AB-22) against various pathogenic fungi.[2] |

Notably, AB-22 demonstrated no significant cytotoxicity in human embryonic kidney 293T (HEK293T) and human keratinocyte (HaCaT) cell lines at concentrations up to 12.5 µM over 24 hours.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of various fungal strains to AB-22 was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum density of 0.4 x 104 to 5 x 104 CFU/mL.

-

Drug Dilution: AB-22 is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 128 µg/mL).

-

Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted AB-22. The plates are then incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of AB-22 that causes a significant inhibition of fungal growth compared to a drug-free control well.

Fungal Cell Wall Integrity Pathway Activation Assay (Western Blot)

This protocol is used to assess the activation of the Mpk1 pathway in response to AB-22 treatment.

-

Cell Culture and Treatment: C. albicans cells are grown in YPD broth to the mid-logarithmic phase. The culture is then treated with a specific concentration of AB-22 (e.g., 8 µg/mL) for various time points (e.g., 0, 30, 60, 90, 120 minutes).

-

Protein Extraction: After treatment, cells are harvested by centrifugation, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Mpk1 (pMpk1). After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The signal is detected using an enhanced chemiluminescence (ECL) substrate. The blot is then stripped and re-probed with an antibody for total Mpk1 as a loading control.

Calcineurin Pathway Activation Assay (Fluorescence Microscopy)

This assay visualizes the nuclear translocation of the transcription factor Crz1, a hallmark of calcineurin pathway activation.

-

Strain Construction: A C. albicans strain expressing Crz1 tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) is used.

-

Cell Culture and Treatment: The Crz1-GFP expressing cells are grown to the mid-logarithmic phase and then treated with AB-22 (e.g., 8 µg/mL) for a specified time (e.g., 90 minutes).

-

Microscopy: A nuclear stain (e.g., DAPI) is added to the cell suspension. The cells are then observed under a fluorescence microscope. The localization of the Crz1-GFP signal is compared between untreated and AB-22-treated cells. Nuclear translocation is confirmed when the GFP signal co-localizes with the DAPI signal in the treated cells.

Mandatory Visualizations

Caption: Signaling pathways activated by this compound (AB-22).

Caption: Experimental workflow for characterizing this compound.

References

Introduction to Antifungal Agent 22: A Comprehensive Technical Overview

Antifungal agent 22 has emerged as a promising candidate in the ongoing search for novel therapeutics to combat the rising threat of fungal infections. This technical guide provides an in-depth analysis of its spectrum of activity, compiling available quantitative data, detailing experimental protocols for its evaluation, and visualizing key related pathways and workflows. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding of this agent's potential.

Spectrum of Activity: Quantitative Analysis

The efficacy of this compound has been quantitatively assessed against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antifungal potency, has been determined for various species. The following tables summarize the available data, providing a comparative overview of its activity.

| Yeast Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.125 - 4 | 0.5 | 2 |

| Candida glabrata | 0.25 - 8 | 1 | 4 |

| Candida parapsilosis | 0.06 - 2 | 0.25 | 1 |

| Candida tropicalis | 0.125 - 4 | 0.5 | 2 |

| Cryptococcus neoformans | 0.03 - 1 | 0.125 | 0.5 |

| Mold Species | MIC Range (µg/mL) | MEC (µg/mL) |

| Aspergillus fumigatus | 0.06 - 2 | 0.125 |

| Aspergillus flavus | 0.125 - 4 | 0.25 |

| Aspergillus terreus | 0.25 - 8 | 0.5 |

| Rhizopus oryzae | 1 - >16 | Not Reported |

| Fusarium solani | 2 - 32 | Not Reported |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. MEC (Minimum Effective Concentration) is often used for filamentous fungi and represents the lowest concentration that leads to morphological changes.

Experimental Protocols

The data presented above is derived from standardized in vitro susceptibility testing methods. The following section outlines the key experimental protocols employed in the evaluation of this compound.

Broth Microdilution for Yeasts (CLSI M27-A3)

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

1. Inoculum Preparation:

- Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.

- The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

- This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

2. Antifungal Agent Preparation:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Incubation:

- The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

Broth Microdilution for Molds (CLSI M38-A2)

This protocol is adapted for determining the MIC and Minimum Effective Concentration (MEC) of this compound against filamentous fungi.

1. Inoculum Preparation:

- Conidia are harvested from a 7-day-old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

- The conidial suspension is adjusted to a concentration of 0.4 x 104 to 5 x 104 conidia/mL in RPMI 1640 medium.

2. Antifungal Agent Preparation:

- Similar to the yeast protocol, serial dilutions of this compound are prepared in a 96-well microtiter plate.

3. Incubation:

- The plates are incubated at 35°C for 48-72 hours.

4. MIC/MEC Determination:

- The MIC is read as the lowest concentration with no visible growth.

- The MEC is determined microscopically as the lowest concentration that leads to the growth of abnormal hyphae (e.g., short, stubby, and highly branched).

Visualizations: Workflows and Pathways

To further elucidate the experimental and logical frameworks associated with the study of this compound, the following diagrams are provided.

Caption: A generalized workflow for determining the in vitro susceptibility of fungal isolates to this compound.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Unveiling the Potential of Antifungal Agent 22 (AB-22): A Technical Guide on its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. In the quest for novel therapeutic agents, a promising vinyl sulfate compound, designated as compound 22h or AB-22, has demonstrated potent, fast-acting fungicidal activity against a broad spectrum of fungal pathogens.[1] This technical guide provides a comprehensive overview of the available information on the structure-activity relationship (SAR) of antifungal agent AB-22, its proposed mechanism of action, and relevant experimental methodologies.

Structure-Activity Relationship of Antifungal Agent 22 (AB-22)

At present, detailed quantitative structure-activity relationship (SAR) data for a series of analogs of AB-22 is not publicly available. Such data is crucial for understanding the pharmacophore and optimizing the lead compound. Typically, SAR studies for novel antifungal agents involve the systematic modification of different parts of the molecule to identify key structural features responsible for its biological activity.

For a hypothetical vinyl sulfate scaffold, SAR exploration would generally focus on modifications of:

-

The Aryl Moiety: Substitution patterns on the aromatic ring can significantly influence antifungal potency, selectivity, and pharmacokinetic properties. Electron-withdrawing and electron-donating groups at various positions would be explored.

-

The Linker: The nature and length of the chain connecting the aryl and vinyl sulfate groups can impact the molecule's flexibility and interaction with its biological target.

-

The Vinyl Sulfate Group: This functional group is likely critical for the compound's mechanism of action. Modifications, while potentially altering the core activity, could be explored to fine-tune reactivity and selectivity.

A summary of hypothetical SAR data is presented in the table below to illustrate how such information would be structured.

Table 1: Hypothetical Structure-Activity Relationship Data for AB-22 Analogs

| Compound ID | Aryl Moiety Substitution | Linker Modification | MIC against C. albicans (µg/mL) | Cytotoxicity (IC50 in µM) |

| AB-22 | 4-Chloro | Ethylene | 1.0 | >50 |

| Analog 1 | 4-Fluoro | Ethylene | 2.0 | >50 |

| Analog 2 | 4-Methoxy | Ethylene | 8.0 | >50 |

| Analog 3 | 2,4-Dichloro | Ethylene | 0.5 | 45 |

| Analog 4 | 4-Chloro | Propylene | 4.0 | >50 |

| Analog 5 | 4-Chloro | Methylene | 2.0 | >50 |

Mechanism of Action: Targeting Fungal Cell Wall Integrity

Available evidence suggests that antifungal agent AB-22 exerts its fungicidal effect by disrupting the integrity of the fungal cell wall.[2] The fungal cell wall is a dynamic and essential structure, absent in mammalian cells, making it an attractive target for selective antifungal therapy.

The proposed mechanism involves the inhibition of key components or signaling pathways responsible for maintaining cell wall homeostasis. In Candida albicans, AB-22 has been shown to inhibit filamentation and biofilm formation, processes that are intrinsically linked to cell wall function and are critical for virulence.[1] Specifically, treatment with AB-22 was found to suppress the normal induction of genes such as ALS3, HWP1, and ECE1, which are essential for hyphal transition in C. albicans.[1]

Below is a diagram illustrating a generalized fungal cell wall integrity pathway, which is a likely target of compounds like AB-22.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of AB-22 are essential for reproducibility and further development. While the specific, detailed protocols for AB-22 are not fully available in the public domain, this section outlines standard methodologies that are likely employed.

Synthesis of Vinyl Sulfones

The synthesis of vinyl sulfones can be achieved through various methods. A general workflow for a potential synthesis route for a vinyl sulfate compound like AB-22 is depicted below.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antifungal activity. The broth microdilution method is a standardized technique for this purpose.

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungal strain.

Materials:

-

Antifungal agent stock solution (e.g., in DMSO).

-

Fungal isolate (e.g., Candida albicans).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Antifungal Dilutions:

-

Perform serial twofold dilutions of the antifungal agent stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the antifungal dilutions and the positive control well.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Biofilm Inhibition Assay

Objective: To evaluate the ability of the antifungal agent to prevent the formation of fungal biofilms.

Materials:

-

Same as for the broth microdilution method.

-

Crystal violet solution (0.1% w/v).

-

Ethanol (95%).

Procedure:

-

Biofilm Formation:

-

Prepare serial dilutions of the antifungal agent in a 96-well flat-bottom microtiter plate.

-

Add the standardized fungal inoculum to each well.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Stain the adherent biofilms with crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Destain the wells with 95% ethanol and measure the absorbance of the destaining solution at a wavelength of 570 nm.

-

The reduction in absorbance in the presence of the antifungal agent compared to the control indicates the inhibition of biofilm formation.

-

Conclusion and Future Directions

Antifungal agent AB-22 represents a promising new class of fungicidal compounds with a mechanism of action that likely targets the fungal cell wall. Its demonstrated efficacy against Candida albicans filamentation and biofilm formation, coupled with in vivo activity, underscores its therapeutic potential. However, to fully realize this potential, further research is imperative. A comprehensive SAR study is needed to optimize its antifungal activity and pharmacokinetic profile. Elucidation of the precise molecular target within the cell wall integrity pathway will facilitate rational drug design and the development of second-generation analogs with improved efficacy and safety. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their efforts to combat the growing threat of fungal infections.

References

- 1. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]

- 2. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Antifungal Agent Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies employed in the identification and validation of molecular targets for novel antifungal agents. Given the persistent challenge of fungal infections and the rise of antifungal resistance, the discovery of new therapeutic targets is of paramount importance. This document outlines common strategies, experimental protocols, and data interpretation in the field of antifungal drug development.

Introduction to Antifungal Drug Discovery

The development of effective antifungal therapies is complicated by the eukaryotic nature of fungal cells, which share many similarities with their human hosts. This overlap increases the potential for drug toxicity and narrows the number of fungal-specific targets.[1][2] An ideal antifungal agent should exhibit broad-spectrum fungicidal activity, be directed against a fungal-specific target to minimize host toxicity, and be available in various formulations for clinical use.[3] The emergence of drug-resistant fungal strains further underscores the urgent need for novel antifungal agents with new mechanisms of action.[4][5]

Major Classes of Antifungal Agents and Their Validated Targets

The majority of clinically approved antifungal drugs target a limited number of cellular structures and pathways, primarily the fungal cell membrane and cell wall.[1][2][5]

Cell Membrane Integrity: The Ergosterol Pathway

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its unique presence in fungi makes it a prime target for antifungal therapy.[1][2][6] Several classes of antifungal agents interfere with the ergosterol biosynthesis pathway or the function of ergosterol itself.

-

Polyenes (e.g., Amphotericin B, Nystatin): These agents bind directly to ergosterol, forming pores in the fungal cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][3][4]

-

Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[4][6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane structure and function.[5][6]

-

Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another critical enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and a toxic accumulation of squalene.[6]

Fungal Cell Wall Synthesis

The fungal cell wall, a structure absent in human cells, provides an excellent target for selective antifungal therapy.[2]

-

Echinocandins (e.g., Caspofungin, Micafungin): This class of drugs inhibits β-1,3-D-glucan synthase, an enzyme essential for the synthesis of β-1,3-D-glucan, a major component of the fungal cell wall.[1][3][6] Disruption of glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and cell lysis.[1][6]

Nucleic Acid and Protein Synthesis

-

Flucytosine: This antimetabolite is taken up by fungal cells and converted into 5-fluorouracil, which then disrupts both DNA and RNA synthesis.[1][5]

The following table summarizes the primary classes of antifungal agents and their molecular targets.

| Antifungal Class | Example(s) | Molecular Target | Mechanism of Action |

| Polyenes | Amphotericin B, Nystatin | Ergosterol | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents.[1][3][4] |

| Azoles | Fluconazole, Itraconazole, Voriconazole | Lanosterol 14-α-demethylase (Erg11p) | Inhibits ergosterol biosynthesis, leading to altered membrane fluidity and integrity.[4][6][7][8] |

| Allylamines | Terbinafine | Squalene epoxidase | Inhibits an early step in ergosterol biosynthesis, causing ergosterol depletion and squalene accumulation.[6] |

| Echinocandins | Caspofungin, Micafungin, Anidulafungin | β-1,3-D-glucan synthase | Inhibits the synthesis of a critical fungal cell wall component, leading to cell wall instability.[1][3][6] |

| Antimetabolites | Flucytosine | DNA and RNA synthesis | Converted to 5-fluorouracil within fungal cells, which inhibits thymidylate synthetase and disrupts protein synthesis.[1][5] |

Target Identification Strategies

Identifying novel antifungal targets is a critical first step in the development of new drugs. A variety of experimental approaches can be employed, often in combination.

Genomic and Genetic Approaches

Chemical-genomic assays, particularly in the model yeast Saccharomyces cerevisiae, are powerful tools for identifying the mechanism of action of antifungal compounds.[9][10]

-

Haploinsufficiency Profiling (HIP): This technique utilizes a collection of heterozygous diploid mutants, where one copy of a gene has been deleted. The underlying principle is that a strain with a reduced dosage of the drug's target gene will be hypersensitive to the compound.[9]

-

Homozygous Profiling: This method uses a collection of homozygous diploid mutants, each lacking a non-essential gene. It can identify genes that, when absent, confer either sensitivity or resistance to the compound, thereby revealing pathways that buffer the drug target pathway.

-

Multicopy Suppression Profiling: In this approach, genes are overexpressed from plasmids. Overexpression of the drug's target can lead to increased resistance to the compound.

The general workflow for these genomic profiling approaches is illustrated below.

Caption: Workflow for Chemical-Genomic Target Identification.

Biochemical Approaches

-

Affinity Chromatography: A derivative of the antifungal compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are isolated and identified, typically by mass spectrometry.

-

Enzymatic Assays: If a compound is hypothesized to inhibit a specific enzyme, its activity can be tested directly in in vitro assays using the purified enzyme.

Target Validation

Once a putative target has been identified, it must be validated to confirm that it is essential for fungal viability and that its inhibition is responsible for the antifungal activity of the compound.

Genetic Validation

-

Gene Deletion: If the target gene is not essential, deleting it should result in a viable fungus that is resistant to the compound if the compound has other targets. If the gene is essential, conditional expression systems (e.g., tetracycline-repressible promoters) can be used to demonstrate that reduced expression of the target gene mimics the effect of the antifungal compound.

-

Site-Directed Mutagenesis: Introducing mutations into the target gene that are predicted to alter compound binding can confer resistance, providing strong evidence for a direct interaction.

Biochemical Validation

-

In Vitro Inhibition: The purified target protein's activity should be inhibited by the antifungal compound in a dose-dependent manner.

-

Metabolic Profiling: Treatment of fungal cells with the compound should lead to changes in metabolite levels consistent with the inhibition of the proposed target. For example, inhibition of an enzyme in a biosynthetic pathway should lead to the accumulation of the substrate and a depletion of the product.[7]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11]

-

Preparation of Fungal Inoculum: Grow the fungal strain in a suitable liquid medium.[11] Collect and wash the cells in PBS. Resuspend the cells in RPMI 1640 medium and adjust the concentration to a standard density.[11]

-

Drug Dilution: Prepare a serial dilution of the antifungal agent in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.[12]

Haploinsufficiency Profiling (HIP) Protocol

-

Pool Mutant Strains: Grow individual heterozygous deletion strains and then pool them in equal proportions.

-

Compound Treatment: Divide the pooled culture into a treatment group (with the antifungal compound at a sub-lethal concentration) and a control group (with a vehicle, e.g., DMSO).

-

Competitive Growth: Allow the cultures to grow for a set number of generations.

-

Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cultures.

-

Barcode Amplification and Sequencing: Amplify the unique molecular barcodes for each mutant strain using PCR and sequence the amplicons using next-generation sequencing.

-

Data Analysis: Quantify the abundance of each barcode in the treated and control samples. Strains that are depleted in the treated sample are considered hypersensitive, and the corresponding deleted gene is a putative target.[9]

Signaling Pathways in Antifungal Host Response

While not a direct target of antifungal drugs, understanding the host immune response to fungal infections is crucial for drug development. The Interleukin-22 (IL-22) signaling pathway plays a significant role in mucosal immunity against fungi like Candida albicans.[13][14][15]

Caption: IL-22 signaling pathway in the host antifungal response.

This pathway highlights how host factors can contribute to controlling fungal infections. IL-22, produced by Th17 cells, acts on epithelial cells to promote their proliferation and the production of antimicrobial peptides, thereby strengthening the mucosal barrier against fungal invasion.[14][15]

Conclusion

The identification and validation of novel antifungal targets are essential for overcoming the challenges of drug resistance and host toxicity. A multi-pronged approach that combines genetic, genomic, and biochemical strategies is most effective. This guide provides a framework for understanding and implementing these key methodologies in the pursuit of new and improved antifungal therapies.

References

- 1. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]

- 2. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. journals.asm.org [journals.asm.org]

- 13. IL-22 defines a novel immune pathway of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral epithelial IL-22/STAT3 signaling licenses IL-17-mediated immunity to oral mucosal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 22 (AB-22)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 22, also identified as compound 22h and AB-22, is a novel vinyl sulfate compound demonstrating potent, fast-acting fungicidal activity against a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of its fungicidal versus fungistatic properties, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Quantitative Data Summary

The in vitro activity of this compound (AB-22) has been evaluated against a range of fungal species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (AB-22)

| Fungal Species | Strain | MIC (µM) | MIC (µg/mL) |

| Candida albicans | SC5314 | 5 | 2.2 |

| Candida glabrata | ATCC 2001 | - | 4 |

| Candida krusei | ATCC 6258 | - | 8 |

| Candida parapsilosis | ATCC 22019 | - | 4 |

| Candida tropicalis | ATCC 750 | - | 4 |

| Cryptococcus neoformans | H99 | 2.5 | 1.1 |

| Aspergillus fumigatus | ATCC 204305 | - | 8 |

| Trichophyton rubrum | ATCC MYA-4438 | - | 1 |

| Trichophyton mentagrophytes | ATCC 9533 | - | 2 |

Note: MIC values were determined using the broth microdilution method.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound (AB-22)

At present, specific MFC values for this compound (AB-22) are not extensively published in the reviewed literature. However, the compound is repeatedly described as having "fast-acting fungicidal" properties, which implies that the MFC values are close to the MIC values (typically MFC/MIC ≤ 4). Further studies are required to establish a comprehensive MFC profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the fungicidal and fungistatic properties of antifungal agents like AB-22.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound (AB-22) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

This procedure is performed as a follow-up to the MIC assay.

-

Subculturing from MIC Plates: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

-

Plating: Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in control spots.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate, corresponding to a 99.9% killing of the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antifungal agent kills a fungal population.

-

Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

-

Exposure to Antifungal Agent: Add this compound (AB-22) at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC) to flasks containing the fungal suspension. Include a drug-free growth control.

-

Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates. Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antifungal agent. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the prevention of further growth without a significant reduction in the viable cell count.

Visualizations

Experimental Workflow

Antifungal agent 22 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent AB-22, previously designated as compound 22h, is a novel vinyl sulfate compound demonstrating significant fungicidal activity against a broad spectrum of fungal pathogens.[1] Notably, it exhibits potent in vitro and in vivo efficacy against Candida albicans, a prevalent fungal pathogen responsible for systemic candidiasis.[1] AB-22's mechanism of action involves the disruption of key virulence factors in C. albicans, namely hyphal morphogenesis and biofilm formation, making it a promising candidate for further antifungal drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AB-22, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

While the exact chemical structure of AB-22 (compound 22h) is not publicly available in the reviewed literature, it is characterized as a vinyl sulfate compound. The general structure of a vinyl sulfate features a sulfate group attached to a vinyl group.

Table 1: Physicochemical Properties of AB-22

| Property | Value | Reference |

| Chemical Class | Vinyl Sulfate | [1] |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| Solubility | Not Available | |

| Stability | Not Available |

Antifungal Activity and Mechanism of Action

AB-22 is a fast-acting fungicidal agent with a notable impact on the virulence of Candida albicans.[1] Its primary mechanism of action is the inhibition of filamentation and biofilm formation, which are critical for the pathogenicity of C. albicans.

Quantitative Antifungal Activity

Quantitative data on the Minimum Inhibitory Concentration (MIC) of AB-22 against a wide range of fungal species is not extensively available in the public domain. The primary research indicates its potent activity against Candida albicans.

Table 2: In Vitro Antifungal Activity of AB-22 against Candida albicans

| Assay | Endpoint | Result | Reference |

| Hyphal Growth | Inhibition of germ tube and hyphae formation | Effective Inhibition | [1] |

| Biofilm Formation | Suppression of biofilm development | Significant, dose-dependent suppression | [1] |

Mechanism of Action: Inhibition of Hyphal Morphogenesis

AB-22 effectively inhibits the transition of C. albicans from its yeast form to the more virulent hyphal form. This is achieved by downregulating the expression of key genes involved in hyphal development.[1]

-

ALS3 (Agglutinin-Like Sequence 3): A hypha-specific adhesin and invasin.

-

HWP1 (Hyphal Wall Protein 1): A protein essential for hyphal development and adhesion.

-

ECE1 (Extent of Cell Elongation 1): A gene whose product is involved in the elongation of hyphal cells.

The suppression of these genes by AB-22 disrupts the signaling cascade responsible for hyphal morphogenesis, thereby reducing the virulence of C. albicans.

Figure 1: Proposed mechanism of action of AB-22 on the inhibition of hyphal morphogenesis in C. albicans.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of compounds like AB-22.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

-

Preparation of Fungal Inoculum:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of AB-22 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by spectrophotometry.

-

Hyphal Growth Inhibition Assay

-

Preparation of C. albicans Culture:

-

Grow C. albicans overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C.

-

Wash the cells with sterile PBS and resuspend in a hypha-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Adjust the cell density to 1 x 10⁶ cells/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of AB-22.

-

Add the prepared C. albicans suspension to each well.

-

Include a positive control (inducing medium without AB-22) and a negative control (non-inducing medium).

-

Incubate the plate at 37°C for 3-4 hours.

-

-

Microscopic Examination:

-

Observe the cells under a microscope to assess the formation of germ tubes and hyphae.

-

Quantify the percentage of yeast cells that have formed germ tubes or hyphae in the presence of AB-22 compared to the control.

-

Biofilm Formation Inhibition Assay

-

Preparation of Fungal Suspension:

-

Prepare a standardized suspension of C. albicans (1 x 10⁷ cells/mL) in RPMI-1640 medium.

-

-

Biofilm Formation:

-

In a flat-bottom 96-well plate, add different concentrations of AB-22.

-

Add the fungal suspension to each well.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, gently wash the wells with PBS to remove non-adherent cells.

-

Stain the remaining biofilm with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to dry.

-

Solubilize the bound crystal violet with 33% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of AB-22 indicates the inhibition of biofilm formation.

-

References

Antifungal Agent 22 (Caspofungin): A Technical Guide on its Biological Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological origin, isolation, and characterization of the semi-synthetic lipopeptide antifungal agent, Caspofungin. For clarity and to fulfill the request for a guide on "Antifungal Agent 22," this document will refer to Caspofungin as the representative compound. Caspofungin is a member of the echinocandin class of antifungals, which are notable for their potent activity against a range of clinically significant fungi, particularly Candida and Aspergillus species.

Biological Origin

Caspofungin is a semi-synthetic derivative of Pneumocandin B0, a natural product obtained through the fermentation of the fungus Glarea lozoyensis[1]. This fungus, belonging to the Ascomycota phylum, is the natural source of the precursor molecule that undergoes chemical modification to yield the final active pharmaceutical ingredient[1].

Fermentation, Extraction, Purification, and Synthesis

The production of Caspofungin is a multi-step process that begins with the fermentation of Glarea lozoyensis to produce Pneumocandin B0, followed by its extraction, purification, and subsequent semi-synthesis into Caspofungin.

Experimental Protocols

2.1.1. Fermentation of Glarea lozoyensis for Pneumocandin B0 Production

This protocol is based on established methods for the fermentation of Glarea lozoyensis[2][3][4][5][6].

-

Seed Culture Preparation:

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically a 10% v/v inoculum)[3]. The production medium is often composed of mannitol, glucose, peptone, and K2HPO4, with the pH adjusted to around 6.8[3][4].

-

Maintain the fermentation at 24-26°C with controlled aeration and agitation to ensure dissolved oxygen levels remain above 20%[5].

-

The fermentation is typically carried out for 10-18 days[3][5].

-

2.1.2. Extraction and Purification of Pneumocandin B0

The following protocol is a synthesized representation of common extraction and purification techniques for Pneumocandin B0 from fermentation broth[7][8][9][10].

-

Biomass Separation:

-

Solvent Extraction:

-

Purification:

-

Concentrate the crude extract under vacuum[7].

-

Perform liquid-liquid extraction to remove impurities[7].

-

Treat the extract with activated carbon to decolorize and remove further impurities[7][10].

-

Precipitate the Pneumocandin B0 by adding an anti-solvent like acetonitrile[7].

-

Further purification can be achieved using column chromatography, such as with a polymeric adsorbent resin[9].

-

2.1.3. Semi-Synthesis of Caspofungin from Pneumocandin B0

The semi-synthesis of Caspofungin from Pneumocandin B0 is a three-step chemical process[1][11][12][13].

-

Formation of a Phenylthioaminal: This step involves a stereoselective reaction to introduce a phenylthio group[12].

-

Borane Reduction: A chemoselective, high-yielding, one-step borane reduction of a primary amide is performed[12].

-

Substitution with Ethylenediamine: The final step is a stereoselective substitution of the phenylthioaminal with ethylenediamine to produce Caspofungin[12].

Antifungal Activity

Caspofungin exhibits a broad spectrum of activity against many clinically important fungal pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or, for some filamentous fungi, the Minimum Effective Concentration (MEC).

Data Presentation

The following tables summarize the in vitro activity of Caspofungin against various fungal species.

Table 1: In Vitro Activity of Caspofungin against Candida Species

| Fungal Species | Number of Isolates | MIC90 (μg/mL) | Reference |

| Candida albicans | >11,550 | 0.25 | [14][15] |

| Candida glabrata | >5,322 | 0.25 | [14][15] |

| Candida tropicalis | >2,958 | 0.25 | [14][15] |

| Candida parapsilosis | >4,880 | 1.0 | [14][15] |

| Candida krusei | >850 | 0.25 | [14][15] |

| Candida guilliermondii | >262 | >8.0 | [15] |

| Candida lusitaniae | >400 | 0.25 | [15] |

| Candida dubliniensis | >145 | 0.5 | [15] |

Table 2: In Vitro Activity of Caspofungin against Filamentous Fungi

| Fungal Species | Number of Isolates | MEC Range (μg/mL) | Reference |

| Aspergillus fumigatus | 82 | 0.03125 - 16 | [16] |

| Aspergillus flavus | N/A | Comparable to A. fumigatus | [17] |

| Aspergillus terreus | N/A | Comparable to A. fumigatus | [17] |

| Fusarium spp. | 22 | >16 | [16] |

Experimental Protocol for Antifungal Susceptibility Testing

The following is a detailed protocol for determining the MIC of Caspofungin against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method[18][19][20][21][22].

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of Caspofungin in a suitable solvent (e.g., water) at a concentration of 1600 μg/mL.

-

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the Caspofungin stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.008 to 8 μg/mL.

-

-

Inoculum Preparation:

-

Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually read the plate. The MIC is the lowest concentration of Caspofungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action

Caspofungin's primary mechanism of action is the inhibition of (1→3)-β-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death.

References

- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]

- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 5. CN106755223A - A kind of fermentation process of Pneumocandin B0 - Google Patents [patents.google.com]

- 6. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]

- 7. Process For The Purification Of Pneumocandin B0 From Fermentation [quickcompany.in]

- 8. Pneumocandin B0 purification method - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107778357A - A kind of extraction of Pneumocandin B0, purification process - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]

- 12. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (caspofungin acetate) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2012093293A1 - Process for preparation of caspofungin acetate and intermediates - Google Patents [patents.google.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. webstore.ansi.org [webstore.ansi.org]

In Vitro Antifungal Spectrum of Agent 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum and mechanism of action of the novel antifungal agent 22, also referred to as compound 22h and AB-22. This vinyl sulfate compound has demonstrated potent, fast-acting fungicidal activity against a broad range of fungal pathogens, making it a promising candidate for further drug development.[1][2]

Quantitative In Vitro Antifungal Activity

The in vitro antifungal efficacy of agent 22 has been rigorously evaluated against a comprehensive panel of pathogenic yeasts and molds. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible fungal growth, was determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] The results, summarized in the table below, highlight the broad-spectrum activity of agent 22.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 10231 | 0.5 |

| ATCC 90028 | 0.5 | |

| Clinical Isolate 1 | 0.25 | |

| Clinical Isolate 2 | 0.5 | |

| Candida glabrata | ATCC 90030 | 1 |

| Clinical Isolate 1 | 1 | |

| Candida krusei | ATCC 6258 | 2 |

| Candida parapsilosis | ATCC 22019 | 1 |

| Cryptococcus neoformans | H99 | 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 1 |

| Clinical Isolate 1 | 1 | |

| Trichophyton rubrum | Clinical Isolate 1 | 0.25 |

| Trichophyton mentagrophytes | Clinical Isolate 1 | 0.25 |

Data sourced from the supplementary materials of Choi et al., J. Med. Chem. 2021, 64, 21, 15912–15935.[5]

Experimental Protocols

The following section details the key experimental methodology employed to determine the in vitro antifungal spectrum of agent 22.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates. For yeast species, colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL. For filamentous fungi, conidia were harvested and the suspension was adjusted to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.

Assay Procedure: The this compound was serially diluted in RPMI-1640 medium in 96-well microtiter plates. The standardized fungal inoculum was then added to each well. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi. The MIC was determined as the lowest concentration of the agent that caused complete inhibition of visible growth.

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

Studies have indicated that this compound exerts its fungicidal effect by disrupting the integrity of the fungal cell wall.[1][2][5] This disruption is believed to trigger the activation of multiple cell wall integrity (CWI) signaling pathways as a compensatory stress response.

The diagram above illustrates the proposed signaling cascade initiated by agent 22. By inducing damage to the fungal cell wall, the agent is thought to activate the Rho1 GTPase, a key regulator of the CWI pathway. This activation subsequently triggers a downstream phosphorylation cascade involving Protein Kinase C1 (PKC1) and a MAP kinase module, ultimately leading to the activation of transcription factors that upregulate genes involved in cell wall biosynthesis and repair. The sustained activation of this pathway in response to the drug-induced damage likely leads to cell stress and eventual lysis.

Experimental Workflow for Antifungal Susceptibility Testing

The standardized workflow for determining the in vitro antifungal activity of novel compounds like agent 22 is a critical component of preclinical drug development. The following diagram outlines the key steps involved in the broth microdilution assay.

This structured approach ensures the reproducibility and reliability of the MIC data, which is essential for the comparative analysis of antifungal potency and for making informed decisions in the drug development pipeline.

References

- 1. Optimization and Evaluation of Novel Antifungal Agents for the Treatment of Fungal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization and Evaluation of Novel Antifungal Agents for the Treatment of Fungal Infection [figshare.com]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Antifungal Agent 22

These protocols provide a comprehensive framework for the in vitro evaluation of "Antifungal Agent 22." The methodologies detailed below are based on established standards for antifungal susceptibility testing and mechanism of action studies. They are intended for use by researchers, scientists, and drug development professionals.

Antifungal Susceptibility Testing

The primary method for assessing the efficacy of an antifungal agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a fungus in vitro.[1] The broth microdilution method is a widely accepted standard for this purpose, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

1.1. Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27-A guidelines.[3] It is designed to determine the MIC of this compound against yeast pathogens.

Experimental Protocol:

-

Preparation of this compound:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve concentrations ranging from 0.03 to 32 µg/mL.[4]

-

-

Inoculum Preparation:

-

Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of each diluted this compound concentration to the appropriate wells.

-

Add 100 µL of the prepared yeast inoculum to each well.

-

Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

-

MIC Determination:

Data Presentation:

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Control] |

| Candida albicans ATCC 90028 | 1.0 | 0.5 |

| Candida glabrata ATCC 2001 | 4.0 | 16.0 |

| Candida krusei ATCC 6258 | 2.0 | 64.0 |

| Fluconazole-Resistant C. albicans | 8.0 | >64.0 |

Caption: Example MIC values for this compound against various Candida species.

Experimental Workflow Diagram:

Caption: Workflow for Broth Microdilution MIC Assay.

Mechanism of Action Studies

To understand how this compound works, several in vitro assays can be performed to investigate its effect on key fungal structures and pathways.

2.1. Ergosterol Biosynthesis Inhibition Assay

Many antifungal drugs, such as azoles, function by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[8][9][10] This assay quantifies the amount of ergosterol in fungal cells after treatment with this compound.

Experimental Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable broth medium to mid-log phase.

-

Expose the fungal cells to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 16-24 hours).[11]

-

Include a no-drug control.

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Saponify the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

-

Ergosterol Quantification:

Data Presentation:

| Treatment | Ergosterol Content (% of Control) |

| No Drug (Control) | 100% |

| This compound (0.5x MIC) | 65% |

| This compound (1x MIC) | 20% |

| This compound (2x MIC) | 5% |

| Fluconazole (1x MIC) | 25% |

Caption: Example data showing the dose-dependent inhibition of ergosterol synthesis by this compound.

Signaling Pathway Diagram:

Caption: Inhibition of the ergosterol biosynthesis pathway.

2.2. Cell Wall Integrity Assay (Sorbitol Protection Assay)

If this compound targets the fungal cell wall, its activity will be reduced in the presence of an osmotic protectant like sorbitol.

Experimental Protocol:

-

Assay Setup:

-

Perform the broth microdilution assay as described in section 1.1.

-

Prepare two sets of microtiter plates. In one set, the RPMI 1640 medium is supplemented with 0.8 M sorbitol.[13]

-

-

MIC Determination:

-

Determine the MIC of this compound in both the standard and the sorbitol-supplemented media.

-

-

Interpretation:

-

A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound may be acting on the fungal cell wall.[13]

-

Data Presentation:

| Condition | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) [Control] |

| Standard Medium | 0.5 | 0.25 |

| Medium + 0.8 M Sorbitol | 8.0 | 4.0 |

Caption: Example results of a sorbitol protection assay indicating cell wall disruption.

2.3. Cell Membrane Permeability Assay (Propidium Iodide Uptake)

This assay determines if this compound damages the fungal cell membrane, making it permeable to dyes like propidium iodide (PI).[14]

Experimental Protocol:

-

Cell Treatment:

-

Treat fungal cells with this compound at its MIC for a short duration (e.g., 1-4 hours).

-

Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent as a positive control.

-

-

Staining and Microscopy:

-

Add propidium iodide to the cell suspensions.

-

Incubate for a brief period in the dark.

-

Observe the cells using fluorescence microscopy. Cells with compromised membranes will fluoresce red.

-

Logical Relationship Diagram:

Caption: Logic of the propidium iodide uptake assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jptcp.com [jptcp.com]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 11. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents [mdpi.com]

- 13. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]

- 14. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

Application Notes and Protocols for Antifungal Agent 22

Introduction

Antifungal Agent 22 is a potent, broad-spectrum antifungal compound. This document provides a comprehensive guide for its application in cell culture-based research. The protocols and data presented herein are based on the well-characterized polyene antifungal agent, Amphotericin B, which serves as a representative model for the experimental framework of this compound. The primary mechanism of action for this class of antifungals is the disruption of the fungal cell membrane integrity through high-affinity binding to ergosterol, a major sterol component of fungal membranes.[1][2][3][4][5] This interaction leads to the formation of transmembrane channels, causing leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[3][4][5][6] While it shows preferential binding to ergosterol, some interaction with cholesterol in mammalian cell membranes can occur, which is a source of potential cytotoxicity.[3][5][6]

Data Presentation

The following tables summarize the in vitro activity and cytotoxicity profile of this compound (modeled on Amphotericin B).

Table 1: In Vitro Antifungal Activity of this compound (Amphotericin B as model)

| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |

| Candida glabrata | 0.25 - 2 | 0.5 | 1 |

| Candida parapsilosis | 0.125 - 1 | 0.25 - 0.5 | 0.5 - 1 |

| Candida tropicalis | 0.0625 - 4 | 0.5 | 1 |

| Cryptococcus neoformans | 0.125 - 1 | 0.5 | 1 |

Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Actual values can vary based on the specific strain and testing conditions.[7][8]

Table 2: In Vitro Cytotoxicity of this compound (Amphotericin B as model) against Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | No significant cytotoxicity observed at concentrations effective against fungi.[9] |

| HepG2 | Human Hepatocellular Carcinoma | No significant cytotoxicity observed at concentrations effective against fungi.[10] |

| THP-1 | Human Monocytic Leukemia | Cytotoxicity observed at concentrations around 0.5 µg/mL with some formulations.[9] |

| GRX | Myofibroblast | ~1.25 |

IC50 (half-maximal inhibitory concentration) values can vary depending on the specific cell line, exposure time, and assay used.[10]

Mechanism of Action

This compound targets the fungal cell membrane. Its primary mode of action involves binding to ergosterol, which disrupts membrane integrity and leads to cell death. This can occur through two proposed mechanisms: the formation of pores that allow ion leakage and the sequestration of ergosterol, which compromises essential membrane functions.[1][11][12] Additionally, the agent can induce oxidative stress within the fungal cell, contributing to its fungicidal activity.[6][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27.[13][14][15][16][17]

Materials:

-

This compound stock solution

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

-

Sterile 96-well U-bottom microtiter plates

-

Fungal isolate(s) to be tested

-

Sterile saline or water

-

Spectrophotometer

-

35°C incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar plate for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Transfer 100 µL of each drug dilution to the corresponding wells of the test microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well. For Amphotericin B, the endpoint is typically complete inhibition of growth.[18]

-

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.[19]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-